4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDAPLGWSYQPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Pyrrolidin-3-ol
Pyrrolidin-3-ol reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) under basic conditions to form the amide bond. Triethylamine (Et$$_3$$N) neutralizes HCl, driving the reaction to completion:
$$
\text{Pyrrolidin-3-ol} + \text{3-Bromobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(3-Bromobenzoyl)pyrrolidin-3-ol}
$$
Experimental Data :
- Yield : 85–92%.
- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) δ 7.72 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, Ar–H), 7.52–7.48 (m, 2H, Ar–H), 4.35–4.28 (m, 1H, pyrrolidine-O–H), 3.82–3.65 (m, 4H, pyrrolidine–H), 2.45–2.32 (m, 2H, pyrrolidine–H).
Activation of the Hydroxyl Group
The hydroxyl group on pyrrolidin-3-ol is converted into a better leaving group to facilitate nucleophilic substitution. Tosylation or mesylation is commonly employed:
Tosylation Protocol
1-(3-Bromobenzoyl)pyrrolidin-3-ol reacts with tosyl chloride (TsCl) in pyridine:
$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-ol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{1-(3-Bromobenzoyl)pyrrolidin-3-yl tosylate}
$$
Optimization Notes :
- Excess TsCl (1.2 equiv) ensures complete conversion.
- Reaction time: 4–6 hours at 0°C to room temperature.
Synthesis of 4-Chloro-2-methylpyrimidine
Chlorination of 4-Hydroxy-2-methylpyrimidine
4-Hydroxy-2-methylpyrimidine is treated with phosphorus oxychloride (POCl$$_3$$) under reflux to introduce the chloride leaving group:
$$
\text{4-Hydroxy-2-methylpyrimidine} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloro-2-methylpyrimidine}
$$
Reaction Conditions :
Ether Bond Formation via Nucleophilic Substitution
The tosylated pyrrolidine intermediate reacts with 4-chloro-2-methylpyrimidine in a polar aprotic solvent (e.g., DMF) using a strong base (e.g., NaH):
$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-yl tosylate} + \text{4-Chloro-2-methylpyrimidine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Key Parameters :
Alternative Route: Mitsunobu Reaction
For substrates where the pyrimidine bears a hydroxyl group, the Mitsunobu reaction offers a direct etherification pathway. However, this requires 4-hydroxy-2-methylpyrimidine, which is less reactive than its chloro counterpart:
$$
\text{1-(3-Bromobenzoyl)pyrrolidin-3-ol} + \text{4-Hydroxy-2-methylpyrimidine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}
$$
Challenges :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Spectroscopic Data
- $$ ^1\text{H NMR} $$ : δ 8.21 (d, $$ J = 5.2 \, \text{Hz} $$, 1H, pyrimidine–H), 7.70–7.45 (m, 3H, Ar–H), 5.12–5.05 (m, 1H, O–CH$$2$$), 3.95–3.70 (m, 4H, pyrrolidine–H), 2.51 (s, 3H, CH$$3$$).
- HRMS : $$ m/z $$ calculated for $$ \text{C}{16}\text{H}{16}\text{BrN}3\text{O}2 $$: 361.04; found: 361.03.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | 65–72% | High scalability, robust conditions | Requires activated leaving group |
| Mitsunobu Reaction | 50–60% | Direct etherification | Sensitive to moisture, lower yields |
Industrial-Scale Considerations
For bulk synthesis, the nucleophilic substitution route is preferred due to its higher yield and compatibility with standard reaction vessels. Patent WO2020079205A1 highlights analogous Pd-catalyzed processes for related heterocycles, though C–O bond formation typically avoids precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values often ranging from 4 to 20 μmol L⁻¹ against Gram-positive and Gram-negative bacteria . The presence of the bromobenzoyl moiety enhances the compound's interaction with microbial targets.
Anticancer Potential
This compound has also been evaluated for its anticancer activity. In vitro studies have shown promising results against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Cancer Treatment
The ability of this compound to inhibit specific kinases implicated in cancer progression has been noted in recent studies. For instance, compounds with similar structures have shown efficacy in targeting c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) . This suggests a potential role for this compound in targeted cancer therapies.
Neurological Disorders
Emerging research points to the potential of pyrimidine derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. The structural similarity to known neuroactive compounds supports further investigation into their therapeutic roles in conditions such as neuropathy and pain management .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Bromine vs.
- Methylpyrimidine vs. Pyrazole : The 2-methylpyrimidine core may offer stronger π-π stacking interactions in kinase binding pockets compared to pyrazole-containing analogs (e.g., Example 64), which prioritize hydrogen bonding .
- Ether vs. Urea Linkers : The ether linkage in the target compound is less polar than the urea linker in the TRKA inhibitor (), possibly affecting bioavailability and renal clearance .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic Data*
Notes:
- Bromine’s hydrophobicity may reduce aqueous solubility but improve blood-brain barrier penetration compared to fluorine-substituted analogs .
Biological Activity
The compound 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 366.24 g/mol
This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a bromobenzoyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinases : Compounds with similar structures have shown potential as inhibitors of various kinases, which are crucial in regulating cell proliferation and survival.
- Modulation of Receptor Activity : The presence of the pyrrolidine and pyrimidine rings suggests possible interactions with neurotransmitter receptors or other signaling pathways.
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound may exhibit significant biological activity:
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
